molecular formula C7H6Cl5N3O B14737497 guanidine;2,3,4,5,6-pentachlorophenol CAS No. 5944-83-2

guanidine;2,3,4,5,6-pentachlorophenol

Cat. No.: B14737497
CAS No.: 5944-83-2
M. Wt: 325.4 g/mol
InChI Key: DJAXCDIYFZEHGT-UHFFFAOYSA-N
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Description

Guanidine;2,3,4,5,6-pentachlorophenol is a compound that combines the guanidine functional group with the pentachlorophenol moiety. Guanidine is a strong organic base, often found in various biological systems and used in pharmaceuticals and chemical synthesis. Pentachlorophenol, on the other hand, is a chlorinated phenol used primarily as a pesticide and disinfectant. The combination of these two components results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine derivatives typically involves the reaction of amines with carbodiimides or thioureas. For guanidine;2,3,4,5,6-pentachlorophenol, a common synthetic route involves the reaction of guanidine with 2,3,4,5,6-pentachlorophenol under basic conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of guanidine derivatives often employs catalytic methods to enhance yield and efficiency. Transition-metal-catalyzed reactions, such as those involving palladium or copper catalysts, are commonly used to synthesize guanidine compounds. These methods offer high selectivity and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Guanidine;2,3,4,5,6-pentachlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the guanidine moiety typically yields guanidinium salts, while reduction of pentachlorophenol can produce less chlorinated phenols .

Scientific Research Applications

Guanidine;2,3,4,5,6-pentachlorophenol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential antimicrobial properties due to the presence of pentachlorophenol.

    Medicine: Investigated for its potential use in treating certain diseases, leveraging the biological activity of guanidine.

    Industry: Employed as a pesticide and disinfectant, particularly in wood preservation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanidine;2,3,4,5,6-pentachlorophenol is unique due to the combination of the guanidine and pentachlorophenol moieties, which confer both strong basicity and potent antimicrobial properties. This dual functionality makes it a versatile compound in various applications .

Properties

CAS No.

5944-83-2

Molecular Formula

C7H6Cl5N3O

Molecular Weight

325.4 g/mol

IUPAC Name

guanidine;2,3,4,5,6-pentachlorophenol

InChI

InChI=1S/C6HCl5O.CH5N3/c7-1-2(8)4(10)6(12)5(11)3(1)9;2-1(3)4/h12H;(H5,2,3,4)

InChI Key

DJAXCDIYFZEHGT-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O.C(=N)(N)N

Origin of Product

United States

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